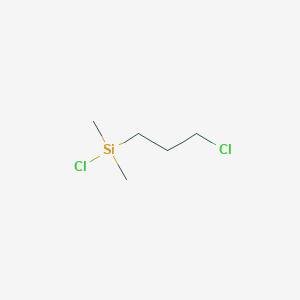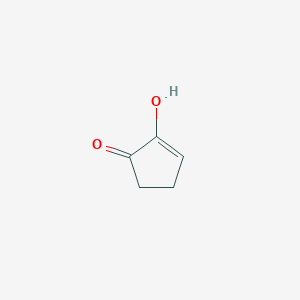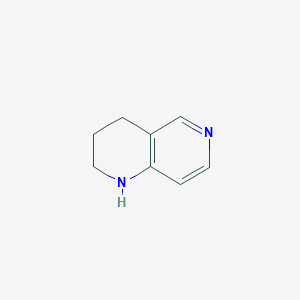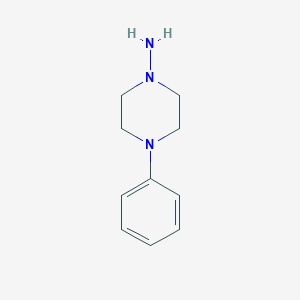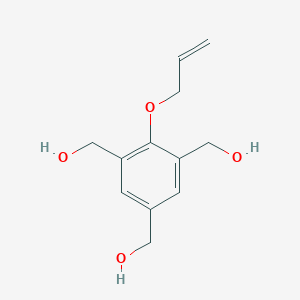
1-Allyloxy-2,4,6-trimethylolbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyloxy-2,4,6-trimethylolbenzene is a compound that belongs to the family of phenolic resins. It is commonly used in the production of coatings, adhesives, and plastics. This compound has gained significant attention due to its unique properties, which make it an ideal material for various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-Allyloxy-2,4,6-trimethylolbenzene is not well understood. However, it is believed that the compound works by forming strong chemical bonds with the material it is applied to. This results in improved adhesion and mechanical properties of the material.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Allyloxy-2,4,6-trimethylolbenzene. However, it is considered to be a safe compound with low toxicity levels. It is not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Allyloxy-2,4,6-trimethylolbenzene in lab experiments include its excellent adhesive properties, which make it an ideal material for the production of composites. It is also a stable compound that can be easily synthesized in the laboratory.
The limitations of using 1-Allyloxy-2,4,6-trimethylolbenzene in lab experiments include its limited solubility in water, which can make it difficult to work with. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-Allyloxy-2,4,6-trimethylolbenzene. These include:
1. Developing new synthesis methods to improve the yield and purity of the compound.
2. Exploring new scientific research applications of the compound, such as in the production of nanomaterials.
3. Investigating the mechanism of action of the compound to better understand its adhesive properties.
4. Conducting more research on the biochemical and physiological effects of the compound to determine its safety for human use.
In conclusion, 1-Allyloxy-2,4,6-trimethylolbenzene is a compound with unique properties that make it an ideal material for various scientific research applications. While there is limited research on its biochemical and physiological effects, it is considered to be a safe compound with low toxicity levels. Further research is needed to explore new applications of the compound and to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-Allyloxy-2,4,6-trimethylolbenzene involves the reaction of allyl alcohol with trimethylolbenzene in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the desired product.
Applications De Recherche Scientifique
1-Allyloxy-2,4,6-trimethylolbenzene has a wide range of scientific research applications. It is commonly used in the production of coatings, adhesives, and plastics due to its excellent adhesive properties. It is also used in the production of composites, where it is added to reinforce the material and improve its mechanical properties.
Propriétés
Numéro CAS |
10580-81-1 |
|---|---|
Nom du produit |
1-Allyloxy-2,4,6-trimethylolbenzene |
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
[3,5-bis(hydroxymethyl)-4-prop-2-enoxyphenyl]methanol |
InChI |
InChI=1S/C12H16O4/c1-2-3-16-12-10(7-14)4-9(6-13)5-11(12)8-15/h2,4-5,13-15H,1,3,6-8H2 |
Clé InChI |
LCZGQAGYKBQHKZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
SMILES canonique |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
Autres numéros CAS |
64051-40-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



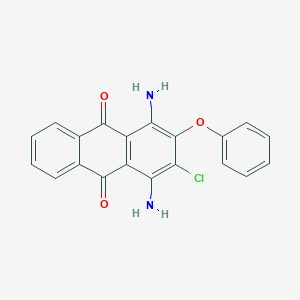
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
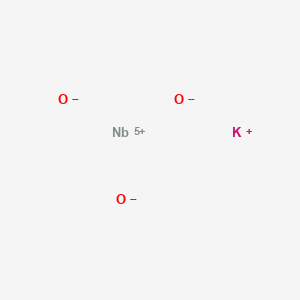
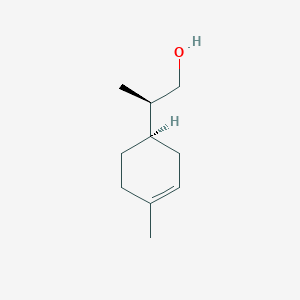
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
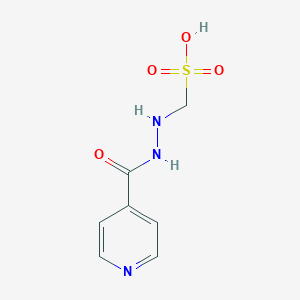
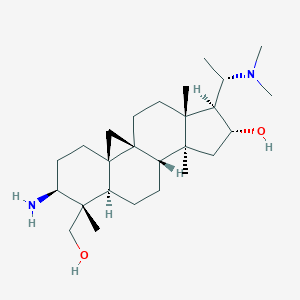
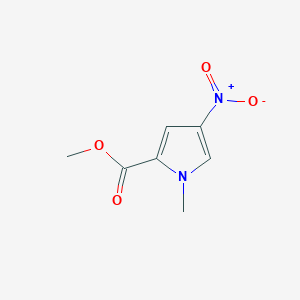
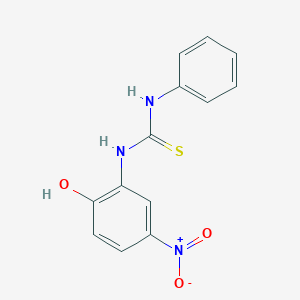
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)
